molecular formula C8H6N2OS B14077127 4H-3,1-Benzothiazin-4-one, 2-amino- CAS No. 131357-73-8

4H-3,1-Benzothiazin-4-one, 2-amino-

Cat. No.: B14077127
CAS No.: 131357-73-8
M. Wt: 178.21 g/mol
InChI Key: GREDHPLKDSOPMQ-UHFFFAOYSA-N
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Description

4H-3,1-Benzothiazin-4-one, 2-amino- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structure and biological activities. This compound is characterized by a fused benzene and thiazine ring system, with an amino group at the 2-position. The presence of sulfur and nitrogen atoms in the ring system allows for various interactions with biological targets, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-3,1-Benzothiazin-4-one, 2-amino- can be synthesized through several methods, primarily starting from anthranilic acid derivatives. One common route involves the reaction of anthranilic acid or methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo thiazine ring closure, resulting in the formation of 2-amino-4H-3,1-benzothiazin-4-ones . Another method involves the use of 2-(3-aroylthioureido)benzonitriles, which can be cyclized under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4H-3,1-Benzothiazin-4-one, 2-amino- typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4H-3,1-Benzothiazin-4-one, 2-amino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an acyl-enzyme inhibitor, forming a covalent bond with the active site serine residue of serine proteases. This interaction leads to the inhibition of enzyme activity and subsequent biological effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its binding affinity and specificity .

Comparison with Similar Compounds

4H-3,1-Benzothiazin-4-one, 2-amino- can be compared with other similar compounds, such as 4H-3,1-benzoxazin-4-ones and 4H-1,4-benzothiazines. These compounds share similar structural features but differ in the nature of the heteroatoms present in the ring system .

The uniqueness of 4H-3,1-Benzothiazin-4-one, 2-amino- lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .

Properties

CAS No.

131357-73-8

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

2-amino-3,1-benzothiazin-4-one

InChI

InChI=1S/C8H6N2OS/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10)

InChI Key

GREDHPLKDSOPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)N

Origin of Product

United States

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